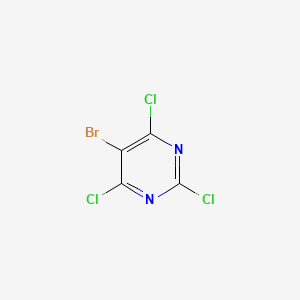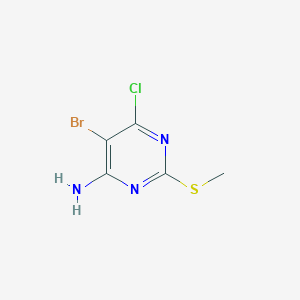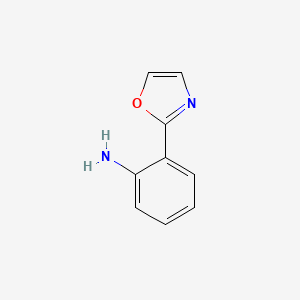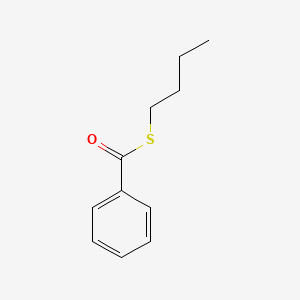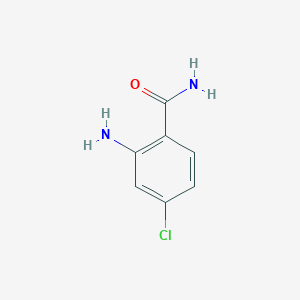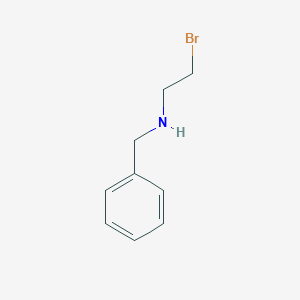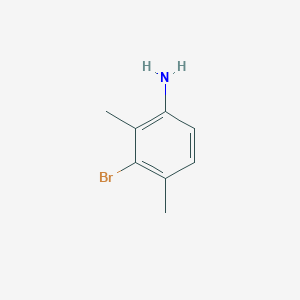
3-Bromo-2,4-diméthylaniline
Vue d'ensemble
Description
3-Bromo-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine and methyl groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of dyes and pigments .
Biology: In biological research, this compound is used to study the effects of brominated anilines on cellular processes and enzyme activities. It serves as a model compound for investigating the metabolism and toxicity of brominated aromatic amines .
Medicine: 3-Bromo-2,4-dimethylaniline is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. It is also used in the synthesis of bioactive molecules with potential medicinal properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors, surfactants, and polymer additives. It is also employed in the manufacture of electronic materials and coatings .
Mécanisme D'action
Mode of Action
As a substituted aniline, it may undergo various chemical reactions, including electrophilic aromatic substitution . The bromine atom and the dimethylamino group can influence the reactivity of the compound, potentially leading to unique interactions with its biological targets.
Pharmacokinetics
The compound’s molecular weight (20007600) and LogP (322930) suggest that it may have reasonable bioavailability .
Analyse Biochimique
Biochemical Properties
3-Bromo-2,4-dimethylaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of 3-Bromo-2,4-dimethylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 3-Bromo-2,4-dimethylaniline on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-2,4-dimethylaniline has been shown to affect the expression of genes involved in detoxification processes . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Bromo-2,4-dimethylaniline exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, 3-Bromo-2,4-dimethylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2,4-dimethylaniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2,4-dimethylaniline can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to 3-Bromo-2,4-dimethylaniline can result in changes in cellular function, such as alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 3-Bromo-2,4-dimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of 3-Bromo-2,4-dimethylaniline have been associated with hematotoxicity, characterized by damage to blood cells and tissues . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
3-Bromo-2,4-dimethylaniline is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and toxicity. For instance, the N-demethylation and N-oxidation of 3-Bromo-2,4-dimethylaniline are key metabolic reactions that determine its fate in the body .
Transport and Distribution
The transport and distribution of 3-Bromo-2,4-dimethylaniline within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-Bromo-2,4-dimethylaniline can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Bromo-2,4-dimethylaniline affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Bromo-2,4-dimethylaniline may localize to the endoplasmic reticulum, where it can interact with metabolic enzymes and influence their activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 2,4-dimethylaniline: One common method involves the bromination of 2,4-dimethylaniline using bromine in the presence of a suitable solvent like acetic acid.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 2,4-dimethylaniline with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of 3-Bromo-2,4-dimethylaniline often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Bromo-2,4-dimethylaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products Formed:
Oxidation: Quinones or nitroso compounds.
Reduction: 3-Bromo-2,4-dimethylcyclohexylamine.
Substitution: Various substituted aniline derivatives.
Comparaison Avec Des Composés Similaires
3-Bromo-N,N-dimethylaniline: This compound has a similar structure but with two methyl groups attached to the nitrogen atom instead of the benzene ring.
2-Bromo-4-methylaniline: This compound has the bromine atom at position 2 and a single methyl group at position 4.
3,5-Dibromo-4-methylaniline: This compound has two bromine atoms at positions 3 and 5 and a single methyl group at position 4.
Uniqueness: 3-Bromo-2,4-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methyl groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Propriétés
IUPAC Name |
3-bromo-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVEHKDGBUHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496215 | |
| Record name | 3-Bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66314-77-0 | |
| Record name | 3-Bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
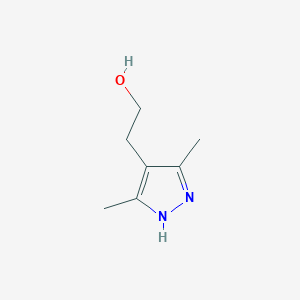
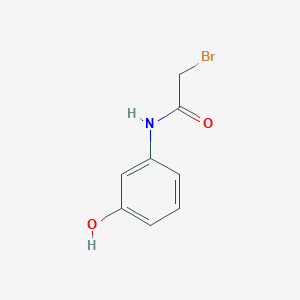
![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
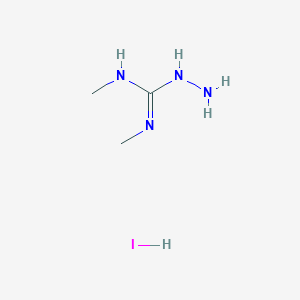
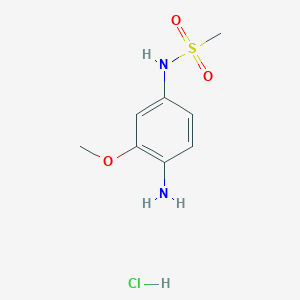
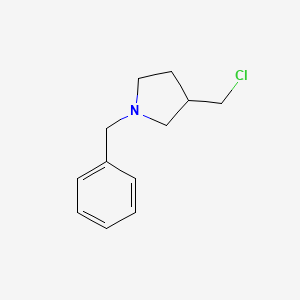
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)
